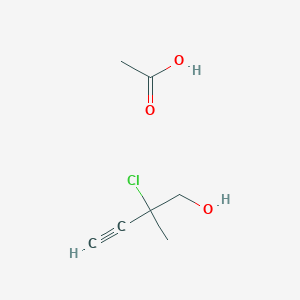
Acetic acid;2-chloro-2-methylbut-3-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-chloro-2-methylbut-3-yn-1-ol is an organic compound with a unique structure that combines the properties of acetic acid and a chlorinated alkyne
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-2-methylbut-3-yne with acetic acid under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where acetic acid and a suitable alkyne precursor are reacted in the presence of catalysts to enhance the reaction rate and yield. The process is optimized to minimize by-products and ensure high purity of the final product .
化学反応の分析
Types of Reactions
Acetic acid;2-chloro-2-methylbut-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Compounds with various functional groups replacing the chlorine atom.
科学的研究の応用
Acetic acid;2-chloro-2-methylbut-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;2-chloro-2-methylbut-3-yn-1-ol involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the chlorine atom can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .
類似化合物との比較
Similar Compounds
Chloroacetic acid, 3-methylbut-2-yl ester: Similar in structure but lacks the alkyne group.
3-Methyl-3-buten-1-ol, acetate: Contains a similar backbone but with different functional groups.
Uniqueness
Acetic acid;2-chloro-2-methylbut-3-yn-1-ol is unique due to the presence of both a chlorinated alkyne and an acetic acid moiety.
特性
CAS番号 |
114521-94-7 |
|---|---|
分子式 |
C7H11ClO3 |
分子量 |
178.61 g/mol |
IUPAC名 |
acetic acid;2-chloro-2-methylbut-3-yn-1-ol |
InChI |
InChI=1S/C5H7ClO.C2H4O2/c1-3-5(2,6)4-7;1-2(3)4/h1,7H,4H2,2H3;1H3,(H,3,4) |
InChIキー |
OHHOFAYTPLRMFH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(CO)(C#C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenyl-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14289300.png)
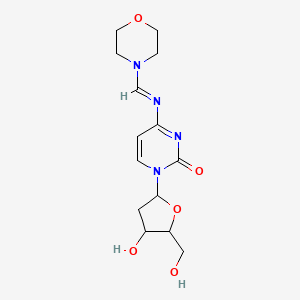
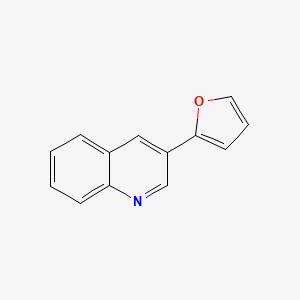
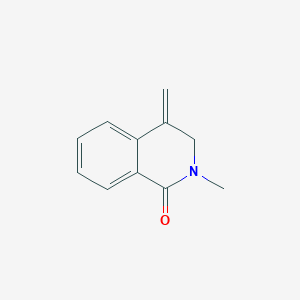

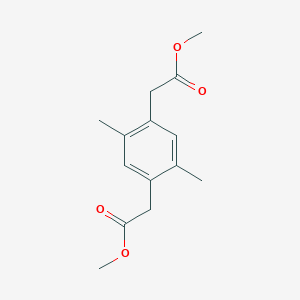
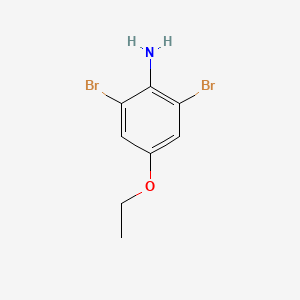
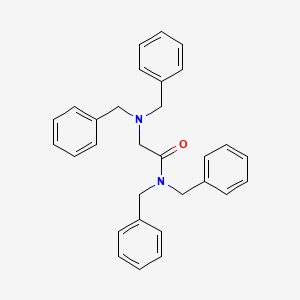
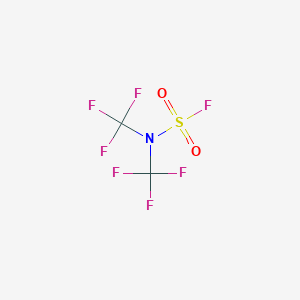
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)

![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
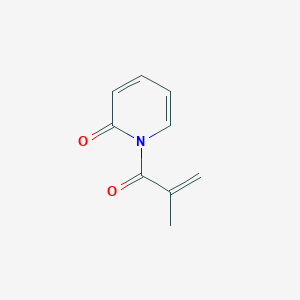
![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
